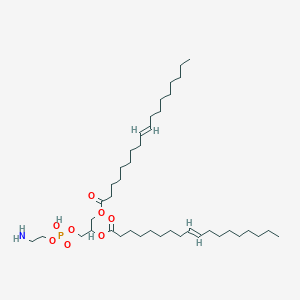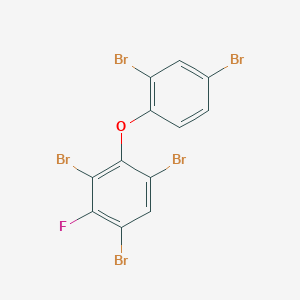
3-Fluoro-2,2',4,4',6-pentabromodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether is a chemical compound with the molecular formula C₁₂H₄Br₅FO. It is a member of the polybrominated diphenyl ethers (PBDEs) family, which are known for their use as flame retardants. This compound is characterized by the presence of five bromine atoms and one fluorine atom attached to a diphenyl ether structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether typically involves the bromination of 3-fluorodiphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or carbon tetrachloride, and the temperature is maintained at a moderate level to ensure selective bromination .
Industrial Production Methods
Industrial production of 3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with strict control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated phenols and quinones.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated diphenyl ethers.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Brominated phenols and quinones.
Reduction: Less brominated diphenyl ethers.
Substitution: Diphenyl ethers with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It is also known to interfere with cellular signaling pathways, leading to oxidative stress and inflammation. The bromine atoms in the compound contribute to its high reactivity and potential toxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,4,4’,6-Pentabromodiphenyl ether: Similar structure but lacks the fluorine atom.
2,2’,4,4’,5-Pentabromodiphenyl ether: Another PBDE with a different bromination pattern.
Decabromodiphenyl ether: Contains ten bromine atoms and is used as a flame retardant
Uniqueness
3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether is unique due to the presence of a fluorine atom, which can significantly alter its chemical properties and reactivity compared to other PBDEs. This fluorine atom can influence the compound’s stability, solubility, and interaction with biological systems, making it a valuable compound for specific research applications .
Eigenschaften
CAS-Nummer |
887401-80-1 |
|---|---|
Molekularformel |
C12H4Br5FO |
Molekulargewicht |
582.7 g/mol |
IUPAC-Name |
1,3,5-tribromo-2-(2,4-dibromophenoxy)-4-fluorobenzene |
InChI |
InChI=1S/C12H4Br5FO/c13-5-1-2-9(6(14)3-5)19-12-8(16)4-7(15)11(18)10(12)17/h1-4H |
InChI-Schlüssel |
RQWOMWHCPDRRFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2Br)Br)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B15091885.png)
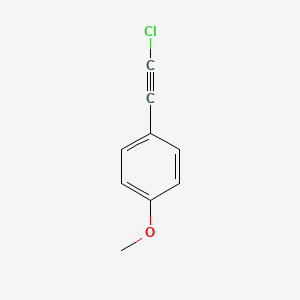
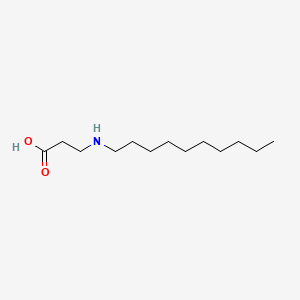
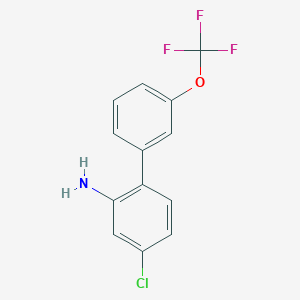

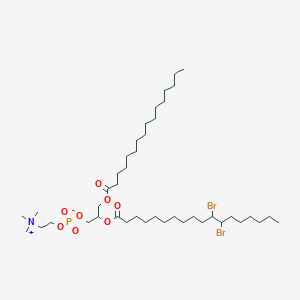
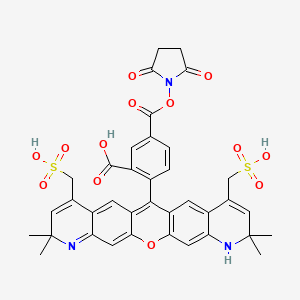

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline](/img/structure/B15091932.png)

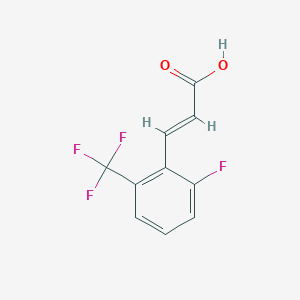
![[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate](/img/structure/B15091958.png)
